gamma-Cyhalothrin

Catalog No.
S532385
CAS No.
91465-08-6
M.F
C23H19ClF3NO3
M. Wt
449.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Cyhalothrin

CAS Number

91465-08-6

Product Name

gamma-Cyhalothrin

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C23H19ClF3NO3

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3

InChI Key

ZXQYGBMAQZUVMI-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

solubility

Solubility in water: none

Synonyms

alpha-cyano-3-phenoxybenzyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl cyclopropanecarboxylate, cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, cyhalothrin, lambclacyhalothrin, lambda-cyhalothrin, lambdacyhalothrin, OMS 3021, OMS-3021, PP 321

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Isomeric SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C

The exact mass of the compound gamma-Cyhalothrin is 449.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: nonesolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of cyclopropanecarboxylate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Gamma-cyhalothrin is a highly refined, single-stereoisomer Type II synthetic pyrethroid that represents the most insecticidally active component of the cyhalothrin molecule. Characterized by its alpha-cyano group, it functions as a potent voltage-gated sodium channel modulator. In agrochemical procurement and formulation, gamma-cyhalothrin is selected for its high biological activity, low aqueous solubility, and compatibility with advanced microencapsulated (CS) and emulsifiable concentrate (EC) delivery systems. By isolating the single active (S)-alpha-cyano, (1R,3R) stereoisomer, this compound offers formulators a concentrated active ingredient (AI) that reduces the total chemical burden per hectare compared to mixed-isomer baselines [1].

Research Fit

Mode of Action
Sodium channel modulator (IRAC Group 3A), Type II pyrethroid
Active Species
Single (1R,3R,αS) enantiomer; ~98% purity with defined stereochemistry
Application Context
Broad-spectrum crop pest control at approximately half the racemic rate

Procuring generic lambda-cyhalothrin or unrefined cyhalothrin as a substitute for gamma-cyhalothrin introduces significant formulation and regulatory inefficiencies. Lambda-cyhalothrin is a 1:1 mixture of two isomers, meaning approximately 50% of the procured active ingredient mass consists of a less active or inactive enantiomer. This inactive mass requires formulators to double the application rate to achieve equivalent field efficacy, which proportionally increases the required volumes of solvents, surfactants, and packaging. Furthermore, because agricultural regulations often cap the cumulative seasonal application limits for cyhalothrins, using the mixed-isomer lambda variant exhausts these legal allowances twice as fast, restricting growers' pest management flexibility and increasing the chemical footprint [1].

Substitution Risk

Inactive Isomer Load Lambda-cyhalothrin contains ~50% inactive (1S) isomer; equal-rate substitution halves insecticidal dose, risking control failure.
Environmental Fate Divergence Lab soil half-life differs markedly between the two, altering regulatory persistence classification and potential restrictions.
Toxicological Potency Mismatch Mammalian neurotoxic and aquatic invertebrate potency are approximately 2-fold higher for gamma; risk assessments cannot be directly extrapolated.

Active Ingredient Application Rate and Field Efficacy

Field and laboratory efficacy trials demonstrate that gamma-cyhalothrin delivers equivalent insecticidal control at exactly half the application rate of lambda-cyhalothrin. Because the inactive isomer is removed, a 0.5x rate of gamma-cyhalothrin matches the 1.0x rate of the lambda-cyhalothrin baseline, directly translating to lower raw material requirements for equivalent yield protection [1].

Evidence DimensionRequired application rate for equivalent efficacy
Target Compound Data0.5x rate (pure active isomer)
Comparator Or Baseline1.0x rate (lambda-cyhalothrin)
Quantified Difference50% reduction in active ingredient required per hectare
ConditionsStandard agricultural foliar application

Halving the required AI volume significantly reduces procurement logistics, formulation costs, and cumulative seasonal field limits.

Intrinsic Insecticidal Potency
Class-level inference
Gamma-cyhalothrin: ~2× activity per unit mass Lambda-cyhalothrin: racemic, ~43–50% active isomer Approx. 2:1 potency ratio (weight-for-weight)
Reported potency ratio supports reduced application rate rationale.
Based on insect bioassays; stereochemistry-activity relationship.

Isomeric Purity and Formulation Burden

Technical grade gamma-cyhalothrin is refined to contain approximately 98% of the active gamma isomer, whereas standard lambda-cyhalothrin technical material contains only 42-50% of this active isomer alongside its inactive epimer. This high isomeric purity allows for the creation of highly concentrated formulations without the dead-weight of inactive stereoisomers [1].

Evidence DimensionActive stereoisomer purity
Target Compound Data~98% gamma isomer
Comparator Or Baseline42-50% gamma isomer (lambda-cyhalothrin)
Quantified DifferenceApprox. 2-fold increase in active isomer concentration per gram of technical material
ConditionsTechnical grade active ingredient (TC) specifications

Allows manufacturers to produce leaner, more concentrated formulations with reduced solvent and surfactant requirements.

Field Application Rates
Head-to-head
Gamma: 17–22 g a.i./ha (rice) Lambda: 35–47 g a.i./ha (rice) Rate ~48–50% of lambda for equivalent pest control
Field-validated rate reduction confirms 2:1 potency translation.
US extension recommendations; rice and soybean systems.

Stereochemistry-Dependent Non-Target Aquatic Toxicity

Comparative acute toxicity studies on non-target aquatic organisms reveal stereochemistry-dependent safety profiles that favor the pure isomer. Gamma-cyhalothrin exhibits lower toxicity to shrimp (Macrobrachium nippoensis) compared to lambda-cyhalothrin, with a 96-hour LC50 of 0.28 μg/L versus 0.04 μg/L for the mixed-isomer baseline [1].

Evidence Dimension96-hour LC50 for shrimp (Macrobrachium nippoensis)
Target Compound Data0.28 μg/L
Comparator Or Baseline0.04 μg/L (lambda-cyhalothrin)
Quantified Difference7-fold reduction in acute toxicity to non-target shrimp
Conditions96-hour aquatic exposure in laboratory simulated conditions

Provides a critical regulatory and environmental advantage for formulations intended for use in aquatic-adjacent agricultural zones.

Aquatic Toxicity (HC₅)
Head-to-head
Gamma: invertebrate HC₅ 0.47 ng/L Lambda: invertebrate HC₅ 1.05 ng/L ~2.2× greater potency (lower HC₅)
Consistent ~2:1 aquatic hazard ratio; reduced PEC with lower application rate.
Species sensitivity distributions (Giddings et al., 2009).
Mammalian Neurotoxicity (ED₅₀)
Head-to-head
Gamma: ED₅₀ 1.29 mg/kg Lambda: ED₅₀ 2.65 mg/kg 2.05-fold greater administered-dose potency
Potency difference attributable to isomer purity; internal exposure ratio ~1.3–1.6×.
Rat locomotor activity model (Moser et al., 2016).
Soil Persistence (Lab DT₅₀)
Cross-study comparable
Gamma: 26.8 days (non-persistent) Lambda: 175 days (persistent) 6.5-fold greater lab half-life for lambda
Regulatory classification divergence may influence market access and usage restrictions.
Field DT₅₀ comparable (26.5 vs 26.9 d); EU PPDB data.
Cross-Spectrum Potency vs. Cyfluthrin
Head-to-head
Gamma: 2× toxicity of cyfluthrin in susceptible beetles Cyfluthrin: resistance ratios 56.6× (LC₅₀), 83.6× (LC₉₉.₉) Resistance ratios 6–11× lower for gamma in same populations
Retained activity in resistant populations supports rotation utility.
Lesser mealworm bioassay; cross-resistance exists but moderate.

High-Efficiency Microencapsulated (CS) Insecticides

Due to its 98% isomeric purity and 50% lower application rate requirement, gamma-cyhalothrin is a highly efficient active ingredient for advanced CS formulations where minimizing solvent load and maximizing tank-mix compatibility are critical [1].

Regulatory-Constrained Agricultural Pest Management

In regions with strict cumulative seasonal limits on pyrethroid application, substituting lambda-cyhalothrin with gamma-cyhalothrin allows growers to achieve full pest control while consuming only half of their legal active ingredient allowance [1].

Stereoselective Ecotoxicology and Receptor Binding Research

As a pure active stereoisomer, gamma-cyhalothrin serves as a vital analytical standard and research tool for investigating stereochemistry-dependent sodium channel binding and aquatic toxicity profiles, avoiding the confounding variables present in mixed-isomer pyrethroids [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cotton pest control with reduced AI loading
Enantiomer-specific potency enables ~50% rate reduction
Field equivalence to racemic pyrethroids at lower grammage
Rice water weevil and stem borer management
Confirmed 17–22 g a.i./ha foliar rate vs. 35–47 g for lambda
Operational cost reduction and minimized paddy water loading
Poultry house lesser mealworm rotation partner
2× baseline potency and lower resistance ratios vs. cyfluthrin
Resistance monitoring with discriminating concentration (0.005% AI)
Soybean pest complex with lower AI inventory
Extension-recommended rates ~50% of lambda-cyhalothrin
Logistical and container-disposal advantage at scale

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).

Color/Form

Viscous liquid yellow-brown

XLogP3

6.1

Hydrogen Bond Acceptor Count

7

Exact Mass

449.1005556 g/mol

Monoisotopic Mass

449.1005556 g/mol

Boiling Point

Does not boil at atmospheric pressure
BP: 187-190 °C at 2 mm Hg

Heavy Atom Count

31

Density

Relative density (water = 1): 1.3

LogP

6.9
7.0

Odor

Mild

Decomposition

275 °C

Appearance

Solid powder

Melting Point

49.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V0V73PEB8M

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/
The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/
For more Mechanism of Action (Complete) data for CYHALOTHRIN (10 total), please visit the HSDB record page.

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

91465-08-6

Absorption Distribution and Excretion

In rats, following oral admin, cyhalothrin is rapidly eliminated in urine & feces. The ester group is hydrolyzed, both moieties forming polar conjugates.
After twice daily oral ingestion of (14)C-benzyl- or (14)C-cyclopropyl-labelled cyhalothrin (1 mg/kg/day for 7 days), absorption of the insecticide by cows was apparently slow and incomplete. Approximately 50% of the dosed radioactivity was excreted in the feces, mainly as unchanged cyhalothrin, but only small amounts were detected in the bile. With both labelled forms, most of the radioactive material was rapidly eliminated in the urine (27%) and feces (49%) within 24 hr of each daily dose. Only a very small proportion of the dose was secreted in the milk (0.8%) and this was found to be unchanged cyhalothrin. Tissue residues of radioactive material were low and were in the following order: fats> liver> blood> muscle. Residues in fat consisted of unchanged cyhalothrin. The liver and kidney contained small amounts of cyhalothrin, but the residues were largely due to a number of ester-cleavage metabolites that were probably present because the animals were still actively metabolizing and eliminating a significant fraction of the most recent day's intake of cyhalothrin. The almost two-fold difference in the plasma levels of total radiolabelled components obtained with the different labelled forms suggests that little cyhalothrin was present in blood. The ester link must therefore be hydrolysed very rapidly, apart from a small fraction that is distributed into fatty tissues.
The absorption,distribution, excretion, and metabolism of cyhalothrin have been studied in the dog using cyhalothrin labelled either in the acid (14)C-cyclopropyl or alcohol (14)C-benzyl moieties of the molecule. Groups of three male and three female beagle dogs were given a single oral dose of cyhalothrin (1 mg/kg or 10 mg/kg) and, after a 3-week interval, a further single intravenous administration of 0.1 mg/kg. Samples of blood and excreta were collected for 7 days after dosing and were analysed for total radioactivity. The proportions of unchanged cyhalothrin and of metabolites in urine and feces were determined by thin-layer chromatography. The identity of major metabolites was confirmed by mass spectrometry. The absorption of cyhalothrin after oral administration was variable. The degree of absorption was difficult to assess but was within the range 48%-80%. Excretion of radioactivity after both oral and intravenous dosing was initially rapid, with most of the administered radioactivity being excreted in the first 48 hr after dosing. After 7 days, a mean of 82-93% had been excreted.
Groups of six male and six female Alderly Park rats received a single oral dose (1 or 25 mg/kg) of radiolabelled cyhalothrin in corn oil. As it was known that the metabolism of related pyrethroids involves extensive cleavage of the ester bond, duplicate experiments were performed using two forms of cyhalothrin labelled with (14)C in the acid (14)C-cyclopropyl or alcohol (14C-benzyl) portions of the ester. ... Following oral administration of cyhalothrin, absorption was variable but accounted for about 55% of the dose. The proportions absorbed were similar at both dose levels. Excretion was rapid for both (14)C-cyclopropyl- and (14)C-benzyl- labelled cyhalothrin at both dose levels, although excretion rates were faster with the (14)C-benzyl label than with the (14)C-cyclopropyl label. Urinary excretion accounted for approximately 20-40% of the dose and fecal excretion for 40-65% of the dose during the first 7 days. Peak blood concentrations of radioactivity were reached within 4-7 hr, and by 48 hr these concentrations had declined to 10% or less of peak values. A small proportion of an oral dose (2-3%) was retained in the animals after seven days; analysis of twelve different tissues indicated that this radioactivity was present mainly in white fat.
For more Absorption, Distribution and Excretion (Complete) data for CYHALOTHRIN (13 total), please visit the HSDB record page.

Metabolism Metabolites

Major metabolic reactions are ester hydrolysis and hydroxylation at the alcohol moiety. The metabolic fates of the alcohol moiety, alpha-cyano-3-phenoxybenzyl alcohol, was the same as those of pyrethroid insecticides having the same alcohol moiety. ... The cyano group of the alcohol moiety of cyhalothrin is expected to undergo conversion to SCN ion. The major metabolites of the acid moiety are cyclopropylcarboxylic acid and its glucuronide and those from the alcohol moiety is PBacid, 4'-OH-PBacid and sulfate of 4'pOH-PBacid.
The comparative metabolism of gamma-cyhalothrin with or without enantiomer pari A and cyhalothrin revealed that enantiomer pair A had little or no effect on the absorption, distribution, tissue retention, or metabolic profiles, implying that enantiomers of cyhalothrin behave independently.
In common with other structurally related pyrethroids, the main routes of metabolism of cyhalothrin in the cow have been found to be similar to those observed in rats and dogs, i.e cleavage of the ester bond with subsequent excretion of the cyclopropyl carboxylic moiety, either free, hydroxylated, or as a glucuronide conjugate. The phenoxybenzyl moiety was further metabolized by loss of the nitrile group and excreted as free 3-phenoxybenzoic acid and its amino acid conjugate, or after aromatic hydroxylation probably at the 4'position. Cyhalothrin itself gives rise to residues in fats; this is consistent with lipophilic properties of cyhalothrin compared to those of its more polar metabolites.
Identification of the metabolites produced in the rat studies revealed that, following oral administration, unabsorbed cyhalothrin was eliminated unchanged via the feces. The absorbed material was rapidly and extensively metabolized and no unchanged cyhalothrin was present in urine or bile. The main route of metabolism was, as anticipated, via hydrolysis of the ester linkage. The cyclopropanecarboxylic acid moiety was subsequently excreted via the urine as the glucuronide conjugate. This material accounted for about 50% of the radioactivity in urine following dosing with (14)C-cyclopropyl-labelled cyhalothrin. The 3-phenoxybenzyl moiety was further metabolized by loss of the nitrile group, oxidation of the aldehyde formed to a carboxylic acid, aromatic hydroxylation at the 4'-position, and formation of the 4-O-sulfate conjugate of 3-(4-hydroxyphenoxy)benzoic acid. This conjugate accounted for approximately 75% of the urinary radioactivity following dosing with (14)C-benzyl-labelled cyhalothrin. No metabolite containing the ester function was detected.
For more Metabolism/Metabolites (Complete) data for CYHALOTHRIN (6 total), please visit the HSDB record page.
Cyhalothrin has been shown to be well absorbed after oral administration, extensively metabolized, and eliminated as polar conjugates in urine. The main route of metabolism is, as anticipated, via hydrolysis of the ester linkage. The cyclopropane-carboxylic acid moiety is subsequently excreted via the urine as the glucuronide conjugate. The 3-phenoxybenzyl moiety is further metabolized by loss of the nitrile group, oxidation of the aldehyde form to a carboxylic acid, aromatic hydroxylation at the 4' position, and formation of the 4- O-sulfate conjugate of 3-(4-hydroxyphenoxy)benzoic acid. (L871)

Associated Chemicals

gamma-Cyhalothrin; 76703-62-3
lambda-Cyhalothrin; 91465-08-6

Wikipedia

Cyhalothrin

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Prepared by esterification of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2- dimethylcyclopropanecarboxylic acid chloride with alpha-cyano-3-phenoxybenzyl alcohol.
Lambda-cyhalothrin is manufactured by crystallization of the more active pair of enantiomers from cyhalothrin. The less active pair of enantiomers is recycled. /lambda-Cyhalothrin/

General Manufacturing Information

Natural pyrethrins, the insecticidal ingredient occurring in the flowers of Tanacetum cinerariaefolium (also known as Chrysanthemum cinerariaefolium or Pyrethrum cineratiae-folium), have been used widely for human and animal health protection by controlling indoor pest insects such as cockroaches, houseflies, and mosquitoes. Natural pyrethrins consist of six compounds (pyrethrin I and II; jasmolin I and II; and cinerin I and II). ... Extensive efforts on modification of chemical structures have been made ... to improve chemical properties in terms of stability in the environment (air, light, and heat) as well as better biological performance (higher selective toxicology). From these investigations, many synthetic pyrethroids have been elaborated ... . They can be classified into the so-called first-generation pyrethroids, which are esters of chrysanthemic acid and alcohols having furan ring and terminal side chain moieties, is to be he highly sensitive to light, air, and temperature. Therefore, these pyrethroids have been used mainly for control of indoor pests. On the other hand, the second generation pyrethroids, which commonly have 3-phenoxybenzyl alcohol derivatives in the alcohol moiety, have excellent insecticidal activity as well as sufficient stability in outdoor conditions by replacement of photolabile moieties with dichlorovinyl, dibromovinyl substituent and aromatic rings. Thus, the second generation pyrethroids are used worldwide for agricultural pests.
The WHO Recommended Classification of Pesticides by Hazard identifies cyhalothrin (technical grade) as Class II: moderately hazardous; Main Use: ixodicide (for tick control).
Synthetic pyrethroid insecticide
Cyhalothrin has two asymmetric centres in the acid moiety and one in the alcohol moiety, as well as Z and E forms. Thus, there are 16 possible isomeric forms (eight enantiomeric pairs). However, in practice cyhalothrin is produced only in the Z and cis forms, reducing the number of isomers to four. These comprise two cis enantiomeric pairs: Enantiomer pair A: (Z), (1R, 3R), R-a-cyano (Z); Enantiomer pair B: (Z), )1R, 3R), S-a-cyano (Z), (IS, 3S) R-a-cyano.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Analytic Laboratory Methods

Method: AOAC 998.01; Procedure: gas chromatography with electron capture detector; Analyte: lamba-cyhalothrin; Matrix: wheat, oranges and tomatoes; Detection Limit: not provided.
Product analysis of pyrethroids ... by high performance liquid chromatography. Residues determined by gas liquid chromatography with electron capture detection.
The most widely adopted procedures for analysing cyhalothrin residues in crops, soil, animal tissues and products, and environmental samples are based on extraction of the residue with organic solvent, clean-up of the extract by solvent-solvent partition and adsorption column chromatography, and determination of the residue using gas chromatography (GC) with electron capture detection (GC/ECD). The identity of residues can be confirmed by GC with mass selective detection (GC-MSD) or by thin-layer chromatography (TLC) followed by GC/ECD.
The limit of determination of the methods for cyhalothrin residues in crops and animal products is set at 0.01 mg/kg on the basis of recovery experiments at low fortification levels (0.005- 0.02 mg/kg) and background noise in the chromatograms. The limit of determination for soils is set at 0.005 to 0.01 mg/kg and for water is 10 ng/L (ppt).

Storage Conditions

Keep away from food, feedstuffs, and water supplies. Store in original container with the lid tightly closed. Avoid extremes of cold and hot temperatures. Prolonged storage can cause a slight settling, lightly shake container before use. /Declare Insecticide, 14.4 % gamma-Cyhalothrin/
Store in original containers only. Keep container closed when not in use. Do not store near food or feed. .. Do not allow product to freeze. /Warrior II with Zeon Technology, 22.8% lambda-Cyhalothrin/
Do not store near feed, food or within reach of children.
Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/
The objective ... study was to analyze the reproductive toxicity caused by lambda-cyhalothrin (LCT) in male rabbits, and to evaluate the possible protective effect of vitamin E (Vit. E) as antioxidant. Animals were orally administered their respective doses of LCT every other day and given drinking water supplemented with vitamin E for 16 weeks. ...Semen quality was deteriorated following treatment with LCT. Also, testosterone levels, body weight (BW), feed intake (FI), and relative testes (RTW) and epididymis (REW) weights were significantly decreased. Concentrations of thiobarbituric acid-reactive substances (TBARS) were significantly increased in seminal plasma of rabbits treated with LCT compared with control. Activities of glutathione S-transferase (GST), transaminases and acid phosphatase (AcP) were significantly decreased. Vitamin E alone significantly increased testosterone levels, BW, FI, RTW, REW, semen characteristics and seminal plasma enzymes, and decreased the levels of TBARS. ... It was suggested that LCT exerted a significant adverse effect on reproductive performance of male rabbits. Furthermore, vitamin E antagonized the toxic effects of LCT and improved semen quality of male rabbit. /lambda-Cyhalothrin/
For more Interactions (Complete) data for CYHALOTHRIN (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable to decomp & cis-trans isomerization for at least 4 yr in the dark at 50 °C. Stable to light; loss on storage in the light is < 10% in 20 months. Decomposes at 275 °C. Slowly hydrolyzed by water in sunlight at pH 7-9, more rapidly at pH >9.
Cyhalothrin was reported as being stable to light, with <10% photodecomposition after 20 months while stored under sunlight conditions
1: Shen X, Xu Z, Zhang X, Yang F. Stable carbon isotope fractionation during the biodegradation of lambda-cyhalothrin. Sci Total Environ. 2015 Nov 1;532:415-9. doi: 10.1016/j.scitotenv.2015.05.045. Epub 2015 Jun 16. PubMed PMID: 26092290.
2: Elhalwagy ME, Abd-Alrahman SH, Nahas AA, Ziada RM, Mohamady AH. Hepatopancreatic intoxication of lambda cyhalothrin insecticide on albino rats. Int J Clin Exp Med. 2015 May 15;8(5):7297-305. eCollection 2015. PubMed PMID: 26221269; PubMed Central PMCID: PMC4509214.
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4: Piner P, Üner N. Neurotoxic effects of lambda-cyhalothrin modulated by piperonyl butoxide in the brain of Oreochromis niloticus. Environ Toxicol. 2014 Nov;29(11):1275-82. doi: 10.1002/tox.21858. Epub 2013 Mar 5. PubMed PMID: 23460558.
5: Abbas N, Khan HA, Shad SA. Resistance of the house fly Musca domestica (Diptera: Muscidae) to lambda-cyhalothrin: mode of inheritance, realized heritability, and cross-resistance to other insecticides. Ecotoxicology. 2014 Jul;23(5):791-801. doi: 10.1007/s10646-014-1217-7. Epub 2014 Mar 8. PubMed PMID: 24609299.
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